molecular formula C11H15NO3 B12876536 (1S,4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol

(1S,4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol

Cat. No.: B12876536
M. Wt: 209.24 g/mol
InChI Key: GJZCADDNXVAAME-KGFZYKRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol typically involves multiple steps, starting from simpler precursors. One common method involves the use of D-limonene as a starting material. The process includes double bond addition and hydroxyl protection, followed by elimination reactions and deprotection steps . This method is advantageous due to its high chiral selectivity and yield of over 70%.

Industrial Production Methods

Industrial production of this compound may involve continuous reaction processes to enhance yield and reduce by-products. The use of advanced catalysts and optimized reaction conditions can further improve the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves replacing one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(1S,4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (1S,4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with neurotransmitter systems and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1S,4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol apart is its unique combination of hydroxyl groups and the tetrahydroisoquinoline core. This structure provides it with distinct chemical properties and potential biological activities that are not found in similar compounds. Its high chiral selectivity and versatile reactivity make it a valuable compound for various applications.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

(1S,4R)-1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol

InChI

InChI=1S/C11H15NO3/c1-6-7-3-9(13)10(14)4-8(7)11(15)5-12(6)2/h3-4,6,11,13-15H,5H2,1-2H3/t6-,11-/m0/s1

InChI Key

GJZCADDNXVAAME-KGFZYKRKSA-N

Isomeric SMILES

C[C@H]1C2=CC(=C(C=C2[C@H](CN1C)O)O)O

Canonical SMILES

CC1C2=CC(=C(C=C2C(CN1C)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.